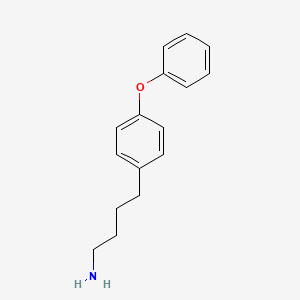
2,2'-Bifuran, 5,5'-dibromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Dibromo-2,2’-bifuran: is an organic compound with the molecular formula C8H4Br2O2 It is a derivative of bifuran, where two bromine atoms are substituted at the 5 and 5’ positions of the bifuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dibromo-2,2’-bifuran typically involves the bromination of 2,2’-bifuran. One common method is the use of N-Bromosuccinimide (NBS) in benzene as a solvent. The reaction is carried out for approximately 1.5 hours, yielding the desired dibromo compound .
Industrial Production Methods: While specific industrial production methods for 5,5’-Dibromo-2,2’-bifuran are not extensively documented, the scalability of the bromination reaction using NBS suggests that it can be adapted for larger-scale production. The reaction conditions are relatively mild, making it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5,5’-Dibromo-2,2’-bifuran undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille couplings, to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Coupling Reactions: Palladium catalysts are often used in Suzuki or Stille couplings, with conditions varying depending on the specific reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted bifurans or more complex polyaromatic compounds .
Scientific Research Applications
Chemistry: 5,5’-Dibromo-2,2’-bifuran is used as a building block in organic synthesis. Its ability to undergo coupling reactions makes it valuable for constructing complex organic molecules, including polymers and materials with specific electronic properties.
Biology and Medicine: While direct applications in biology and medicine are less documented, derivatives of bifuran compounds have been explored for their potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, 5,5’-Dibromo-2,2’-bifuran is used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 5,5’-Dibromo-2,2’-bifuran in chemical reactions primarily involves the reactivity of the bromine atoms. These atoms can participate in various substitution and coupling reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
2,2’-Bifuran: The parent compound without bromine substitution.
5,5’-Dibromo-2,2’-bithiophene: A similar compound where the furan rings are replaced with thiophene rings.
3,3’,5,5’-Tetrabromo-2,2’-bifuran: A more heavily brominated derivative of bifuran.
Uniqueness: 5,5’-Dibromo-2,2’-bifuran is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise electronic characteristics, such as in the development of OLEDs and other electronic materials .
Properties
Molecular Formula |
C8H4Br2O2 |
|---|---|
Molecular Weight |
291.92 g/mol |
IUPAC Name |
2-bromo-5-(5-bromofuran-2-yl)furan |
InChI |
InChI=1S/C8H4Br2O2/c9-7-3-1-5(11-7)6-2-4-8(10)12-6/h1-4H |
InChI Key |
RIEQDPAWBPKJGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=CC=C(O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


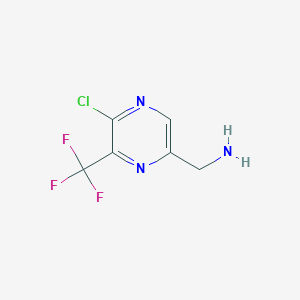
![6-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13133744.png)
![5-Fluoro-2-methoxybenzo[d]thiazole](/img/structure/B13133747.png)
![2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide](/img/structure/B13133764.png)
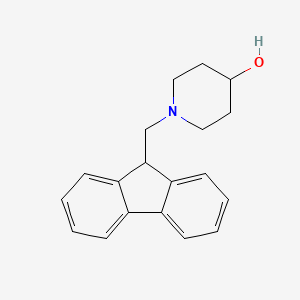
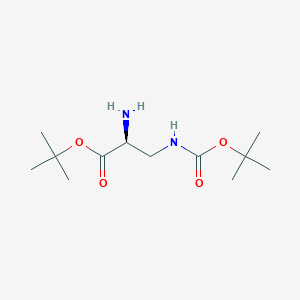
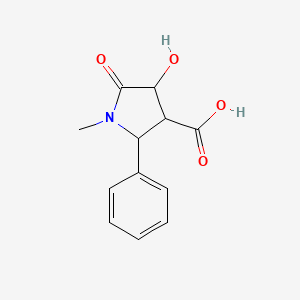
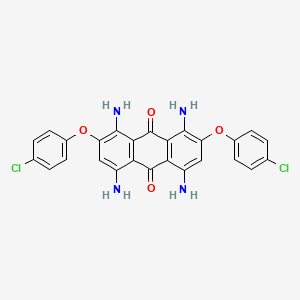
![(6-Amino-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13133800.png)
![3-Chloro-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B13133808.png)
![4-Methylbenzo[b]thiophen-3-amine](/img/structure/B13133815.png)


